molecular formula C14H12ClN B11952975 p-Chlorobenzylidene-(3-methylphenyl)-amine CAS No. 99484-19-2

p-Chlorobenzylidene-(3-methylphenyl)-amine

Cat. No.: B11952975
CAS No.: 99484-19-2
M. Wt: 229.70 g/mol
InChI Key: INDRVKPWDCDORT-UHFFFAOYSA-N
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Description

p-Chlorobenzylidene-(3-methylphenyl)-amine is an organic compound characterized by the presence of a chlorobenzylidene group attached to a 3-methylphenyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Chlorobenzylidene-(3-methylphenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

p-Chlorobenzylidene-(3-methylphenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

p-Chlorobenzylidene-(3-methylphenyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Chlorobenzylidene-(3-methylphenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • p-Chlorobenzylidene-(4-methylphenyl)-amine
  • p-Chlorobenzylidene-(2-methylphenyl)-amine
  • p-Chlorobenzylidene-(3-ethylphenyl)-amine

Uniqueness

p-Chlorobenzylidene-(3-methylphenyl)-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

99484-19-2

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)methanimine

InChI

InChI=1S/C14H12ClN/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-10H,1H3

InChI Key

INDRVKPWDCDORT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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